2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide
Description
2-((1-(3-(Diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a heterocyclic compound featuring:
- A cyclopenta[d]pyrimidinone core fused with a thioacetamide linker.
- A 3-(diethylamino)propyl substituent at the pyrimidine N1 position.
- A 4-nitrophenyl group attached via an acetamide moiety.
This structure combines a lipophilic bicyclic core with polar functional groups, making it a candidate for studies in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-3-25(4-2)13-6-14-26-19-8-5-7-18(19)21(24-22(26)29)32-15-20(28)23-16-9-11-17(12-10-16)27(30)31/h9-12H,3-8,13-15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLPOFSRKQUJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide represents a novel addition to the class of pyrimidine derivatives, characterized by its unique structural features that may confer significant pharmacological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.6 g/mol. The structure includes a tetrahydrocyclopenta[d]pyrimidine core linked to a thioether and an acetamide functional group. This configuration is believed to enhance its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₄O₂S |
| Molecular Weight | 432.6 g/mol |
| CAS Number | 898434-89-4 |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Pyrimidine derivatives are known for their potential as anticancer agents. Studies have shown that related compounds can inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. For instance, pyrido[2,3-d]pyrimidines have demonstrated efficacy against multiple cancer types through mechanisms such as inhibition of cyclin-dependent kinases (CDKs) and other oncogenic pathways .
- Antibacterial Properties : Some studies have suggested that similar compounds possess antibacterial activity, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis .
- CNS Activity : The presence of the diethylamino group in the structure may enhance central nervous system (CNS) penetration, suggesting potential applications in treating neurological disorders or as CNS depressants .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:
- Formation of the tetrahydrocyclopenta[d]pyrimidine core.
- Introduction of the diethylamino group.
- Coupling with the thioether and acetamide moieties.
Detailed reaction schemes are necessary to replicate this synthesis in laboratory settings.
Case Studies
- Anticancer Efficacy : A study evaluating the cytotoxic effects of related pyrimidine compounds on various cancer cell lines demonstrated significant growth inhibition in HepG-2 and HCT-116 cells, suggesting that structural modifications could enhance potency against specific targets .
- Mechanistic Insights : Research exploring the mechanism of action for pyrimidine derivatives indicated that they may induce apoptosis in cancer cells via caspase activation and DNA fragmentation, highlighting their potential as chemotherapeutic agents .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
- Anticancer properties : Compounds structurally related to this molecule have shown efficacy in inhibiting cancer cell proliferation.
- Antimicrobial effects : The presence of the thioether and nitrogen-containing heterocycles suggests potential antibacterial and antifungal activities.
Potential Applications
-
Pharmaceutical Development :
- This compound can serve as a lead structure for developing new drugs targeting various diseases, particularly cancers and microbial infections.
- Its unique chemical properties may allow for the modification of existing drugs to enhance efficacy or reduce side effects.
-
Biochemical Research :
- The compound can be utilized in studies investigating enzyme inhibition or receptor binding, providing insights into its mechanism of action.
- Interaction studies are crucial for understanding how this compound interacts with biological targets, using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Synthetic Chemistry :
- The synthesis of this compound involves multi-step synthetic routes that may include the formation of the cyclopenta[d]pyrimidine core followed by thioether formation and acetamide formation using specific reagents like carbodiimides under controlled conditions.
- This synthetic pathway can be adapted to create derivatives with altered biological activity profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
-
Anticancer Research :
- A study demonstrated that compounds structurally related to this molecule inhibited the growth of various cancer cell lines through apoptosis induction mechanisms.
-
Antimicrobial Efficacy :
- Research indicated that thioether-containing compounds exhibited significant antibacterial activity against resistant strains of bacteria.
These findings underscore the importance of further investigations into 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide to fully elucidate its potential applications in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Table 1: Core Structure and Substituent Comparison
Key Observations :
- The cyclopenta[d]pyrimidinone core in the target compound is distinct from thieno-pyrimidine hybrids in [5] and [8], which may alter electronic properties and binding interactions.
- The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects compared to chlorophenyl or dichlorophenyl groups in analogues .
Key Observations :
- The target compound’s synthesis likely follows similar alkylation protocols as in [1] and [12], where sodium acetate or methylate facilitates thioether formation .
- Higher yields (>80%) are achievable with simpler pyrimidinones (e.g., [9]) compared to fused heterocycles (e.g., [5, 8]), suggesting steric or electronic challenges in cyclopenta-pyrimidine systems.
Functional Group Impact on Bioactivity (Inferred)
- Electron-Withdrawing Groups : The 4-nitro group in the target compound may enhance binding to enzymes with polar active sites, whereas chloro or methyl groups in analogues prioritize hydrophobic interactions.
- Diethylamino Propyl Side Chain: This substituent likely improves solubility and membrane permeability compared to non-polar groups in [5] or [9].
Recommendations :
- Explore substituent effects on solubility and target engagement using analogues in [5] and [9] as benchmarks.
- Validate synthetic protocols with advanced crystallization techniques (e.g., SHELX refinement ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
